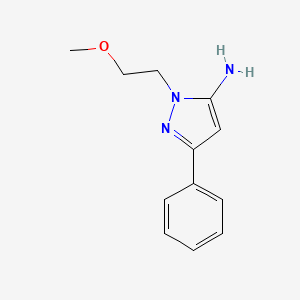

1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-16-8-7-15-12(13)9-11(14-15)10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMIHRMRNNMGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methoxyethylamine with 3-phenyl-1H-pyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The methoxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, making it a candidate for therapeutic development. Key applications include:

- Anti-inflammatory and Analgesic Properties : Pyrazolone derivatives, including 1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine, have shown significant anti-inflammatory and analgesic effects. Research indicates that modifications in the pyrazolone structure can enhance these properties while minimizing gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

- Antimicrobial Activity : The compound has potential antimicrobial effects against various pathogens. Studies have demonstrated that pyrazolone derivatives can inhibit bacterial and fungal growth, suggesting their utility in treating infections .

- Anticancer Activity : Recent investigations into the anticancer properties of pyrazolone derivatives indicate their effectiveness against certain cancer cell lines. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered pharmacological profiles. Notable methods include:

- Cyclization Reactions : The formation of pyrazolone rings through cyclization reactions is a common synthetic route. For instance, the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds can yield the desired pyrazolone structure .

- Modification of Substituents : Altering substituents on the phenyl or pyrazolone ring can significantly impact biological activity. For example, introducing different alkyl or aryl groups can enhance anti-inflammatory or anticancer properties while affecting solubility and bioavailability .

Case Studies

Several studies have documented the efficacy and safety profiles of pyrazolone derivatives:

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of pyrazolone derivatives, including this compound, for their anti-inflammatory effects using animal models. Results indicated a significant reduction in inflammation markers compared to control groups, highlighting the compound's potential as a non-ulcerogenic anti-inflammatory agent .

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of various pyrazolone derivatives against leukemia cell lines. The results demonstrated that certain modifications to the pyrazolone structure enhanced selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy development .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison of 1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to analogs with purely aromatic (e.g., phenyl) or hydrophobic (e.g., thienyl) substituents .

Electronic and Steric Influences: Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity, which may affect reactivity in coupling reactions or binding to biological targets.

Synthetic Accessibility :

- The target compound and its analogs are typically synthesized via condensation reactions, as seen in the preparation of 3-(3-methoxyphenyl)-1H-pyrazol-5-amine ().

- Modifications at position 1 (e.g., methoxyethyl vs. methylsulfonyl in ) require tailored alkylation or substitution strategies.

Biological Relevance :

- While direct activity data for the target compound are lacking, structurally related pyrazoles are explored as kinase inhibitors, antimicrobial agents, or intermediates in heterocyclic chemistry .

Biological Activity

1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, various aminopyrazole derivatives have shown significant activity against cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase.

Key Findings:

- Inhibition of Cell Proliferation : Compounds similar to this compound exhibit IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

- Mechanism of Action : Docking studies indicate that these compounds interact with the colchicine binding site on tubulin, which is crucial for microtubule dynamics in cancer cells .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.08 - 12.07 | Tubulin polymerization inhibition |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies:

- LPS-Induced TNFα Release : In vitro studies demonstrated that similar pyrazole derivatives significantly inhibited LPS-induced TNFα release in whole blood, with some compounds showing greater efficacy than established anti-inflammatory drugs .

- p38 MAPK Inhibition : The compound has been evaluated for its ability to inhibit p38 MAPK, a key player in inflammatory signaling pathways. Derivatives exhibited IC50 values indicating potent inhibition of this pathway .

| Compound | IC50 (p38 MAPK) | Inhibition of TNFα Release (%) |

|---|---|---|

| This compound | 32 nM | 97.7% at 10 µM |

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties against various pathogens.

Findings:

Research indicates that this compound and its analogs possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| E. coli | 15 | Streptomycin |

| S. aureus | 18 | DMSO (control) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Methoxyethyl)-3-phenyl-1H-pyrazol-5-amine, and how can structural confirmation be achieved?

- Synthesis Pathways : The compound can be synthesized via cyclization of thiourea analogues or by reacting hydrazine derivatives with ketones. For example, describes a method involving cyclization, formylation, oxidation, and acylation to generate pyrazole intermediates . Another approach uses phenyl hydrazine and 1,3-diketones under reflux in ethanol/acetic acid (e.g., Scheme 2 in ) .

- Structural Confirmation : X-ray crystallography is critical for unambiguous structural verification. and highlight its use to confirm regioisomerism and bonding patterns . Additional techniques like IR, NMR, and mass spectrometry are essential for functional group and molecular weight validation.

Q. What initial biological screening protocols are recommended for this compound?

- Antimicrobial/Antitubercular Assays : and recommend in vitro testing against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays (MABA) to determine minimum inhibitory concentrations (MICs) . For antibacterial activity, agar diffusion methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins before advancing to in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation : and suggest modifying the 2-methoxyethyl or phenyl groups to alter lipophilicity and electronic effects. For instance, replacing the methoxy group with halogens (e.g., Cl, F) or bulky substituents can enhance antitubercular potency .

- Methodology : Synthesize derivatives via nucleophilic substitution (e.g., replacing -OCH₃ with -CF₃) and compare MICs in dose-response assays. Computational docking (e.g., AutoDock Vina) against target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) can rationalize SAR trends .

Q. How should researchers resolve contradictions in biological data, such as divergent activities across assays?

- Case Study : If the compound shows antitubercular activity ( ) but lacks antibacterial effects ( ), evaluate target specificity. Use proteomic profiling (e.g., thermal shift assays) to identify binding partners unique to M. tuberculosis .

- Data Normalization : Account for assay conditions (e.g., pH, solvent) that may alter bioavailability. Re-test under standardized protocols (e.g., CLSI guidelines) .

Q. What computational strategies predict the compound’s reactivity or tautomeric stability?

- Tautomer Analysis : highlights tautomerism in triazole analogues. For pyrazoles, DFT calculations (e.g., Gaussian 09) can assess the energy difference between 1H- and 2H-pyrazole tautomers .

- Reactivity Modeling : Use frontier molecular orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attack. notes that electron-rich substituents (e.g., -OCH₃) increase nucleophilic character at the pyrazole C-4 position .

Q. How do storage conditions and chemical stability impact experimental reproducibility?

- Stability Guidelines : recommends storing the compound in airtight containers at -20°C to prevent hydrolysis of the methoxyethyl group. Avoid exposure to strong acids/bases, as they may cleave the pyrazole ring .

- Degradation Analysis : Monitor stability via HPLC-UV over 6–12 months. Accelerated degradation studies (40°C/75% RH) can identify major degradants .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar pyrazole derivatives in pharmacological profiles?

- Key Comparisons :

- 1-Phenyl-1H-pyrazol-5-amine : Lacks the 2-methoxyethyl group, reducing solubility and in vivo bioavailability .

- Halogenated Analogues : shows bromine substitution enhances antitubercular activity (MIC: 0.5 µg/mL vs. 2 µg/mL for parent compound) but increases cytotoxicity .

Q. What crystallographic software and protocols are recommended for resolving complex pyrazole structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.